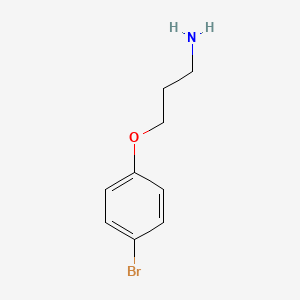

1-(3-Aminopropoxy)-4-bromobenzene

Übersicht

Beschreibung

1-(3-Aminopropoxy)-4-bromobenzene is an organic compound that features a bromine atom and an aminopropoxy group attached to a benzene ring This compound is of interest in various fields of chemistry due to its unique structure and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Aminopropoxy)-4-bromobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromophenol with 3-bromopropylamine. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution under controlled conditions. This reaction is critical for generating derivatives with tailored functional groups.

Key Reagents and Conditions

-

Suzuki Coupling : Pd(OAc)₂ (1 mol%), SPhos ligand (1 mol%), acetonitrile/triethylamine solvent, room temperature ( ).

-

Buchwald–Hartwig Amination : Pd catalysts with bulky phosphine ligands, elevated temperatures (80–110°C) ( ).

Table 1: Representative Substitution Reactions

Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed cross-coupling reactions, enabling C–C bond formation.

Sonogashira Coupling

Reaction with terminal alkynes yields alkynylbenzene derivatives. A study achieved 93% yield using Pd(OAc)₂ and triethylamine in solvent-free conditions ( ).

Heck Coupling

Electron-deficient alkenes couple efficiently under microwave (MW) irradiation. For example, MW-assisted Heck reactions with acrylates achieved completion in 25 minutes ( ).

Oxidation and Reduction Pathways

The aminopropoxy group undergoes redox transformations:

-

Oxidation : Hydrogen peroxide converts the amine to a nitro group, enabling further functionalization ( ).

-

Reduction : LiAlH₄ reduces the bromine to hydrogen, forming 1-(3-aminopropoxy)benzene ( ).

Mechanistic Insights

-

Electron Transfer : Photoexcited tertiary amines (e.g., Me₆TREN) interact with alkyl halides, forming radical species that reduce Cuᴵᴵ to Cuᴵ ( ).

-

Ligand Effects : Excess ligands improve reaction control by stabilizing active catalytic species ( ).

Comparative Reactivity

Table 2: Bromine Reactivity in Cross-Coupling

| Substrate | Coupling Type | Yield | Catalytic System |

|---|---|---|---|

| 1-(3-Aminopropoxy)-4-bromo | Suzuki | 96% | Pd@Cu-MOF, US irradiation |

| 4-Bromoanisole | Suzuki | 99% | CSNNSB-Pd(II) |

This compound’s dual functionality (bromine + amine) makes it indispensable in synthesizing complex architectures for pharmaceuticals, materials science, and catalysis. Recent advances in MW and ultrasound (US) methodologies have further enhanced its synthetic utility ( ).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHBrNO

- Molecular Weight : 230.10 g/mol

- CAS Number : 933717-18-1

The compound features a bromobenzene core substituted with a propoxy group containing an amino functional group. This unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Chemistry

1-(3-Aminopropoxy)-4-bromobenzene serves as a crucial building block in the synthesis of more complex organic molecules and polymers. It is particularly useful in:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of substituted benzene derivatives.

- Polymer Chemistry : It is utilized in the production of polymers with specific properties due to its reactive functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | NaN, KSCN |

| Oxidation | Formation of oxidized derivatives | HO, KMnO |

| Reduction | Removal or modification of functional groups | LiAlH, NaBH |

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds. Its aminopropoxy group allows for interactions with various biological targets.

- Antioxidant Activity : Studies indicate that derivatives of this compound exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases.

Table 2: Antioxidant Activity of Derivatives

| Compound | Antioxidant Activity (%) |

|---|---|

| 3a | 47.0 ± 6.6 |

| 3b | 33.2 ± 3.9 |

| 3d | 33.3 ± 9.5 |

- Neuroprotective Effects : Research has shown that certain derivatives can reduce cell death caused by oxidative stressors, indicating potential therapeutic applications in neurodegenerative diseases.

Medicine

The compound has garnered interest in drug development due to its structural properties that facilitate the synthesis of pharmaceutical intermediates.

- Therapeutic Potential : It has been explored for treating conditions such as Alzheimer's disease due to its neuroprotective properties and potential roles in cancer treatment through inhibition of specific kinases involved in tumor progression.

Case Study 1: Neuroprotective Properties

In vitro studies using human neuronal cells (SH-SY5Y cell line) demonstrated that derivatives of this compound significantly reduced cell death caused by oxidative stressors like hydrogen peroxide (H₂O₂). The most effective compounds showed a neuroprotection rate of approximately 38% at concentrations of 10 μM.

Case Study 2: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of various derivatives related to this compound, revealing that modifications to the structure can enhance antioxidant properties beneficial for therapeutic contexts.

Wirkmechanismus

The mechanism of action of 1-(3-Aminopropoxy)-4-bromobenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its aminopropoxy group, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-Aminopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of bromine.

1-(3-Aminopropoxy)-4-fluorobenzene: Similar structure but with a fluorine atom instead of bromine.

1-(3-Aminopropoxy)-4-iodobenzene: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(3-Aminopropoxy)-4-bromobenzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger halogen compared to chlorine and fluorine, which can influence the compound’s reactivity and interactions in chemical and biological systems. The bromine atom also makes the compound more suitable for certain types of substitution reactions and applications in materials science.

Biologische Aktivität

1-(3-Aminopropoxy)-4-bromobenzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromobenzene core substituted with a propoxy group that contains an amino functional group. The chemical structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

- Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotection by blocking calcium channels and inhibiting oxidative stress pathways, thus protecting neuronal cells from damage .

Antioxidant Activity

A study evaluated the antioxidant properties of various derivatives related to this compound. The results indicated that certain derivatives exhibited significant antioxidant activity, with inhibition percentages measured at 10 μM concentrations.

| Compound | Antioxidant Activity (%) |

|---|---|

| 3a | 47.0 ± 6.6 |

| 3b | 33.2 ± 3.9 |

| 3c | - |

| 3d | 33.3 ± 9.5 |

| 3e | - |

These findings suggest that modifications to the structure can enhance antioxidant properties, which may be beneficial in therapeutic contexts .

Neuroprotective Studies

In vitro studies on human neuronal cells (SH-SY5Y cell line) demonstrated that derivatives of the compound could significantly reduce cell death caused by oxidative stressors like hydrogen peroxide (H₂O₂). The most promising compounds showed a neuroprotection rate of approximately 38% at concentrations of 10 μM .

Therapeutic Potential

The compound has been explored for its therapeutic potential in treating conditions such as:

- Neurodegenerative Diseases : Due to its neuroprotective properties, there is interest in utilizing this compound in the treatment of Alzheimer's disease and other neurodegenerative conditions.

- Cancer Treatment : Related compounds have been noted for their ability to inhibit specific kinases involved in cancer progression, suggesting a potential role in targeted cancer therapies .

Eigenschaften

IUPAC Name |

3-(4-bromophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHILPPZSQVWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640907 | |

| Record name | 3-(4-Bromophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933717-18-1 | |

| Record name | 3-(4-Bromophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.